molecular formula C20H17N3O3S B11515627 N-[1-(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)-2-oxo-2-phenylethyl]benzamide

N-[1-(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)-2-oxo-2-phenylethyl]benzamide

Cat. No.: B11515627
M. Wt: 379.4 g/mol
InChI Key: ARDYHKHCYADKDJ-UHFFFAOYSA-N
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Description

N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE is a complex organic compound that features a pyrimidine ring, a benzamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The intermediate product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine Hydrate: Used in substitution reactions to form hydrazinyl derivatives.

    Aniline: Used in substitution reactions to form anilino derivatives.

    Ethyl Chloroacetate: Used in alkylation reactions.

Major Products

Scientific Research Applications

N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with nucleic acids, potentially inhibiting the replication of certain viruses and cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE is unique due to its combination of a pyrimidine ring, a benzamide group, and a phenyl group, which confer specific chemical and biological properties that are not found in simpler pyrimidine derivatives.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[1-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C20H17N3O3S/c1-13-12-16(24)23(20(27)21-13)18(17(25)14-8-4-2-5-9-14)22-19(26)15-10-6-3-7-11-15/h2-12,18H,1H3,(H,21,27)(H,22,26)

InChI Key

ARDYHKHCYADKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=S)N1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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